molecular formula C31H30N2O4 B611409 TMP778 CAS No. 1422053-04-0

TMP778

Cat. No.: B611409
CAS No.: 1422053-04-0
M. Wt: 494.59
InChI Key: DIURRJOJDQOMFC-IOWSJCHKSA-N
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Description

TMP778 is a selective inhibitor of the retinoid-related orphan receptor gamma t (RORγt), a transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells. Th17 cells are involved in the pathogenesis of various autoimmune diseases, making this compound a valuable compound for research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: TMP778 is synthesized through a series of chemical reactions involving the formation of a benzhydryl amide moiety and an electron-rich heterocycle (isoxazole). The synthetic route typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: TMP778 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the oxidation state of specific atoms within the molecule .

Scientific Research Applications

TMP778 has a wide range of scientific research applications, particularly in the fields of immunology, biology, and medicine:

Mechanism of Action

TMP778 exerts its effects by binding to the ligand-binding domain of RORγt, thereby inhibiting its activity. This inhibition prevents RORγt from activating the transcription of Th17 cell signature genes, such as interleukin-17 (IL-17). By blocking the production of IL-17, this compound reduces the inflammatory response mediated by Th17 cells .

Molecular Targets and Pathways:

    Molecular Targets: RORγt is the primary molecular target of this compound.

    Pathways Involved: The compound affects the differentiation and function of Th17 cells by modulating the RORγt-dependent transcriptional network. .

Comparison with Similar Compounds

    TMP920: Another potent RORγt inhibitor with a similar structure to TMP778.

    GSK805: A selective RORγt inhibitor developed by GlaxoSmithKline.

    Digoxin: A cardiac glycoside that also inhibits RORγt activity.

    SR1001: A synthetic compound that acts as a dual inhibitor of RORγt and RORα.

Uniqueness of this compound: this compound is unique due to its high potency and selectivity for RORγt. It has demonstrated significant efficacy in preclinical models of autoimmune diseases, making it a valuable tool for research and potential therapeutic applications .

Biological Activity

TMP778 is a selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt), a transcription factor critically involved in the differentiation of T helper 17 (Th17) cells. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases, particularly due to its ability to modulate immune responses by inhibiting the production of interleukin-17 (IL-17), a key cytokine associated with inflammation and autoimmunity.

This compound functions primarily through the inhibition of RORγt, which is essential for Th17 cell differentiation. By blocking RORγt activity, this compound effectively suppresses the generation of both Th1 and Th17 cells, as evidenced by various studies that demonstrate reduced expression of cytokines such as IL-17 and interferon-gamma (IFN-γ) in treated models .

Key Findings:

  • Inhibition of Cytokine Production : this compound significantly reduces IL-17 and IFN-γ production in CD4+ T cells. In experiments involving murine models, treatment with this compound led to a marked decrease in Th17 cell populations and their associated cytokines .
  • Effect on T Cell Differentiation : The compound not only inhibits Th17 differentiation but also affects Th1 cells, indicating a broader impact on T cell plasticity. Studies have shown that fewer Th17 cells available for differentiation result in decreased Th1 cell populations over time .

Table 1: Summary of this compound's Effects on T Cell Populations

Study ReferenceModel UsedKey FindingsCytokine Levels (Post-Treatment)
EAE Mouse ModelReduced Th1 and Th17 populationsIL-17 ↓, IFN-γ ↓
cGvHD Mouse ModelInhibition of mixed Th1/Th17 featuresIL-17 ↓, IFN-γ ↓
Human CD4+ T CellsBlocked IL-17A expression in differentiated cellsIL-17A ↓

Case Study 1: EAE Mouse Model

A study investigating the effects of this compound in an experimental autoimmune encephalomyelitis (EAE) model demonstrated that treatment resulted in a significant reduction in both IL-17 and IFN-γ producing T cells. Flow cytometry analyses revealed that this compound-treated mice had lower frequencies of double-positive (IL-17+IFN-γ+) T cells, suggesting that this compound not only inhibits Th17 differentiation but also impacts Th1 cell responses through a reduction in available precursor cells .

Case Study 2: Chronic Graft-versus-Host Disease (cGvHD)

In a murine model of cGvHD, this compound was shown to interfere with the differentiation of a subset of CD4+ T cells characterized by enhanced RORγt expression. This study highlighted the compound's efficacy in reducing pulmonary inflammation and tissue damage associated with cGvHD, further supporting its role as an immunomodulator .

Properties

IUPAC Name

2-[2-[(S)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIURRJOJDQOMFC-IOWSJCHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@H](C5=C(ON=C5C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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